molecular formula C8H6O3 B13037874 2-(2-Hydroxyphenyl)-2-oxoacetaldehyde

2-(2-Hydroxyphenyl)-2-oxoacetaldehyde

Cat. No.: B13037874
M. Wt: 150.13 g/mol
InChI Key: CFSVWTAGZWCTFT-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a hydroxyphenyl group attached to an oxoacetaldehyde moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-2-oxoacetaldehyde typically involves the condensation of 2-hydroxybenzaldehyde with glyoxylic acid. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. For instance, the reaction can be performed in an aqueous medium with a base such as sodium hydroxide to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT), leading to the formation of different tautomers. This process is influenced by the solvent environment and can result in unique photophysical properties . Additionally, the compound’s ability to form hydrogen bonds and participate in charge transfer interactions plays a crucial role in its reactivity and biological activities .

Comparison with Similar Compounds

2-(2-Hydroxyphenyl)-2-oxoacetaldehyde can be compared with other similar compounds such as:

  • 2-(2-Hydroxyphenyl)benzoxazole
  • 2-(2-Hydroxyphenyl)benzimidazole
  • 2-(2-Hydroxyphenyl)benzothiazole

These compounds share structural similarities but differ in their heterocyclic moieties. The presence of different heteroatoms (oxygen, nitrogen, sulfur) in the ring structure imparts distinct chemical and physical properties to each compound. For instance, 2-(2-Hydroxyphenyl)benzoxazole exhibits dual fluorescence properties, making it useful in photophysical studies . In contrast, 2-(2-Hydroxyphenyl)benzimidazole and 2-(2-Hydroxyphenyl)benzothiazole have been studied for their potential biological activities .

Properties

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C8H6O3/c9-5-8(11)6-3-1-2-4-7(6)10/h1-5,10H

InChI Key

CFSVWTAGZWCTFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=O)O

Origin of Product

United States

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